![molecular formula C23H25FN6 B2761438 N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955337-48-1](/img/structure/B2761438.png)

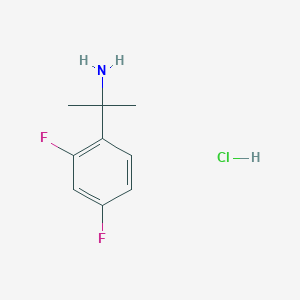

N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

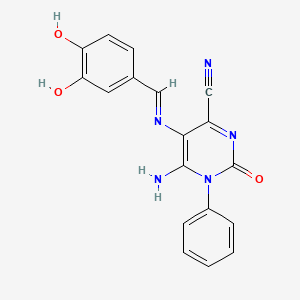

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their various biological activities . They are known to exhibit a wide range of pharmacological effects including antitumor, antileukemia, and antitubercular activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines generally involves the reaction of an appropriate precursor with a guanidine derivative . The specific synthesis pathway for “N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is not available in the literature I have access to.Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused with a pyrimidine ring . The specific structure of “this compound” would include additional substituents at the N4, N6, and N6 positions of the pyrazolo[3,4-d]pyrimidine core.Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidines can vary depending on the substituents present on the molecule . Without specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.Wissenschaftliche Forschungsanwendungen

Photophysical and Crystallographic Studies

Researchers have studied the photophysical and crystallographic properties of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. These compounds have been synthesized and their structures solved by X-ray crystallography. Their molecular and photophysical properties were analyzed through fluorescence, UV–vis spectroscopy, and computational methods, revealing their potential applications in material science, especially as fluorescent indicators and in the design of new materials with specific photophysical properties (Tigreros et al., 2021).

Biological Activities and Drug Discovery

The synthesis and evaluation of pyrimidine derivatives linked with various functional groups have shown significant biological activities, including larvicidal activities against specific larvae species. These studies demonstrate the potential use of such compounds in developing new therapeutic agents or pesticides (Gorle et al., 2016).

Fluorescent Property for Sensing Applications

The fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines have been explored, highlighting their use as biomarkers and photochemical sensors. Their luminescent properties can be altered by substituents, suggesting applications in developing new fluorescent probes for various scientific and medical purposes (Velázquez-Olvera et al., 2012).

Material Science and Polymer Research

Investigations into the synthesis and physical properties of novel polyimides incorporating pyrazolo[3,4-d]pyrimidine derivatives have revealed their high thermal stability and potential for creating advanced materials with specific electronic and optical properties. These findings are crucial for the development of new materials in electronics and photonics (Constantin et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for pyrazolo[3,4-d]pyrimidines could involve further exploration of their biological activities and the development of new synthetic methods . For “N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine”, future research could focus on studying its biological activity and optimizing its synthesis.

Eigenschaften

IUPAC Name |

4-N-(3-fluorophenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN6/c1-3-13-29(14-4-2)23-27-21(26-18-10-8-9-17(24)15-18)20-16-25-30(22(20)28-23)19-11-6-5-7-12-19/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYYUOAPRDFXKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2761358.png)

![5-[(4-Nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2761366.png)

![N-(4-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2761368.png)

![1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B2761371.png)

![N-(4-bromo-3-methylphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2761373.png)

![(3As,6aS)-5,5-dioxo-1,2,3,3a,4,6-hexahydrothieno[3,4-b]pyrrole-6a-carboxylic acid;hydrochloride](/img/structure/B2761377.png)